
Methocarbamol-O-sulfate-d5 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methocarbamol-O-sulfate-d5 Sodium Salt is a stable isotopically labeled derivative of Methocarbamol-O-sulfate Sodium Salt. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Methocarbamol-O-sulfate-d5 Sodium Salt involves the isotopic labeling of Methocarbamol-O-sulfate Sodium Salt with deuterium. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Methocarbamol, which is then reacted with sulfuric acid to form Methocarbamol-O-sulfate.
Isotopic Labeling: The Methocarbamol-O-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in Methocarbamol-O-sulfate-d5.
Neutralization: The deuterated compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Methocarbamol are reacted with sulfuric acid in industrial reactors.
Deuterium Exchange: The deuterium exchange is carried out in specialized reactors to ensure complete isotopic labeling.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methocarbamol-O-sulfate-d5 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to sulfite or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfites and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methocarbamol-O-sulfate-d5 Sodium Salt is widely used in scientific research, including:
Chemistry: Used as a stable isotopic tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Methocarbamol-O-sulfate-d5 Sodium Salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . This results in muscle relaxation and relief from muscle spasms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Methocarbamol-O-sulfate Sodium Salt: The non-deuterated version of the compound.
Methocarbamol-D5: Another isotopically labeled derivative.
Uniqueness
Methocarbamol-O-sulfate-d5 Sodium Salt is unique due to its isotopic labeling with deuterium, which makes it particularly useful in tracing studies and reaction mechanism elucidation. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques.
Eigenschaften
IUPAC Name |
sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHFYAQEVOZTLQ-ADIOSLTNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

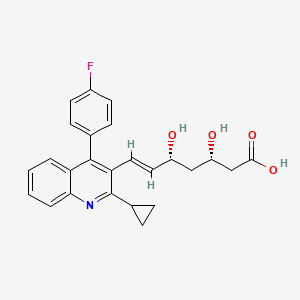
![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
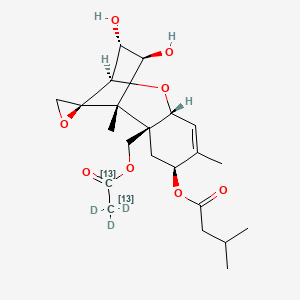
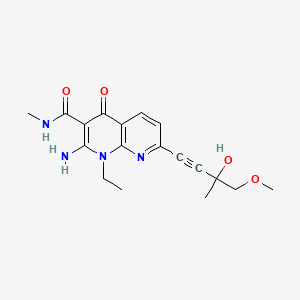
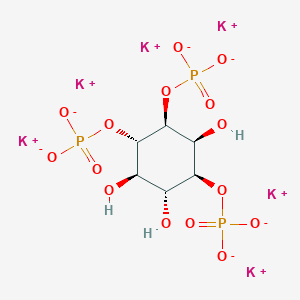

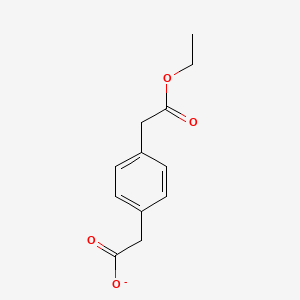
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)


![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)

